5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Description
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene (CAS: 334929-98-5) is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group (-NO₂), and a trifluoroethoxy (-OCH₂CF₃) group. The trifluoroethoxy group is a strong electron-withdrawing moiety, while the nitro group enhances electrophilic reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its ability to undergo reduction, nucleophilic substitution, and cross-coupling reactions .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRBTKVPRXFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-nitrophenol with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
Oxidation: Various oxidized products depending on the reaction conditions
Scientific Research Applications
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogs
(a) 3-Fluoro-5-(2,2,2-trifluoroethoxy)nitrobenzene (CAS: 1529357-37-6)
- Structural Difference : The fluorine and trifluoroethoxy groups are positioned at the 3- and 5-positions, respectively, instead of the 2- and 5-positions in the target compound.
- Impact : Positional isomerism alters electronic distribution, affecting dipole moments and solubility. The meta-substituted isomer may exhibit lower reactivity in electrophilic substitution due to steric hindrance .
(b) 4-(2,2,2-Trifluoroethoxy)nitrobenzene
- Structural Difference : The trifluoroethoxy group is para to the nitro group.
- This compound may also display distinct crystallinity and melting points .
Functional Group Variants
(a) 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS: 334929-99-6)
- Structural Difference : The nitro group is reduced to an amine (-NH₂).
- Impact: The amine derivative is more nucleophilic and serves as a precursor for heterocyclic drug synthesis (e.g., benzimidazoles). Reduction with SnCl₂·2H₂O in ethanol is a common pathway, though the trifluoroethoxy group may necessitate optimized conditions to avoid side reactions .
(b) 5-Chloro-2-nitrobenzotrifluoride (CAS: 393-85-1)
- Structural Difference : The trifluoroethoxy group is replaced with a trifluoromethyl (-CF₃) group, and fluorine is replaced with chlorine.
- Impact : Chlorine’s larger atomic radius and lower electronegativity reduce electron withdrawal compared to fluorine. The trifluoromethyl group enhances lipophilicity, making this compound more suitable for hydrophobic matrices in material science .
Functional Group Derivatives
(a) 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid
- Structural Difference : The nitro group is replaced with a boronic acid (-B(OH)₂).
- Impact: Enables Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. The presence of fluorine and trifluoroethoxy groups may sterically hinder coupling efficiency compared to non-fluorinated analogs .
(b) 5-Fluoro-2-nitrophenol (CAS: 446-36-6)
- Structural Difference : The trifluoroethoxy group is replaced with a hydroxyl (-OH).
- Impact: The phenolic -OH group increases acidity (pKa ~8-10) and hydrogen-bonding capacity, making it suitable for coordination chemistry. However, the lack of trifluoroethoxy reduces metabolic stability in biological applications .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The nitro group in this compound is readily reduced to an amine under SnCl₂·2H₂O catalysis, but the trifluoroethoxy group may require inert atmospheres to prevent decomposition .
- Electrochemical Behavior: Fluorine and trifluoroethoxy groups synergistically lower the LUMO energy, enhancing electrophilicity in nucleophilic aromatic substitution compared to non-fluorinated analogs .
- Biological Relevance : The trifluoroethoxy group improves blood-brain barrier penetration in neuroactive compounds, as seen in derivatives of Lansoprazole .
Biological Activity
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of fluorine atoms often enhances the pharmacological properties of organic compounds, making them more effective in various biological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₅F₄NO₃
- Molecular Weight : 239.124 g/mol
- CAS Number : 334929-98-5
Synthesis
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The trifluoroethoxy group is introduced to enhance lipophilicity and biological activity. The compound can be synthesized through the nitration of a suitable precursor followed by fluorination and etherification.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various pathways:
- Inhibition of Cell Proliferation : Studies indicate that similar fluorinated compounds exhibit potent inhibition of cancer cell lines. For instance, analogs have shown IC(50) values in the nanomolar range against L1210 mouse leukemia cells, suggesting that this compound may also possess significant antiproliferative properties .
- Enzyme Inhibition : Compounds containing trifluoromethyl groups have been documented to enhance potency against specific enzymes, such as those involved in serotonin uptake and reverse transcriptase inhibition .
Case Studies
- Anticancer Activity : Research has demonstrated that fluorinated compounds can induce apoptosis in cancer cells. For example, a study noted that the introduction of trifluoromethyl groups significantly increased the efficacy of certain drugs against resistant cancer types .
- Neuropharmacological Effects : Fluorinated compounds have been explored for their effects on neurotransmitter systems. The inclusion of fluorine in molecular structures has been linked to enhanced binding affinity for serotonin receptors, which could lead to improved treatments for depression and anxiety disorders .
Comparative Analysis with Similar Compounds
| Compound | IC(50) (nM) | Mechanism | Notes |
|---|---|---|---|
| This compound | TBD | Cell proliferation inhibition | Potential anticancer agent |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 30 | Enzyme inhibition | Effective against resistant cell lines |
| Selinexor | <500 | Anticancer activity | Approved for multiple myeloma treatment |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene, and how do substitution patterns influence reaction yields?
- Methodological Answer : The compound can be synthesized via nitration of fluorinated benzene derivatives. For example, nitration of 1,4-bis(2,2,2-trifluoroethoxy)benzene with nitric acid in trifluoroacetic acid (TFA) at 95–98°C under reduced pressure (0.35 mm Hg) yields nitro-substituted products. The trifluoroethoxy group’s electron-withdrawing nature directs nitration to specific positions, requiring precise stoichiometric control to avoid over-nitration . Characterization of intermediates (e.g., 3,4-bis(2,2,2-trifluoroethoxy)aniline) via elemental analysis (%C, %H, %N) and boiling point validation ensures purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, -NMR distinguishes between fluorine atoms in the trifluoroethoxy group (-OCF) and the aromatic fluorine. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). Infrared (IR) spectroscopy confirms nitro (-NO) and ether (-O-) functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the solubility and stability challenges of this compound under standard laboratory conditions?
- Methodological Answer : The trifluoroethoxy group enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, DMF) for dissolution. Stability tests under varying pH and temperature (e.g., 0–6°C storage for nitro compounds) are essential, as nitro groups are prone to decomposition. Accelerated degradation studies using HPLC can identify breakdown products .
Advanced Research Questions
Q. How do electronic effects of the trifluoroethoxy and nitro groups influence regioselectivity in further functionalization (e.g., reduction or coupling reactions)?
- Methodological Answer : The nitro group’s strong electron-withdrawing effect deactivates the ring, directing electrophilic substitutions to meta positions. Computational studies (DFT calculations) predict charge distribution, guiding selective reductions (e.g., catalytic hydrogenation to amines). For example, Pd/C-mediated reduction of nitro to amino groups retains the trifluoroethoxy substituent, as seen in analogs like 3,4-bis(2,2,2-trifluoroethoxy)aniline .
Q. What strategies mitigate competing side reactions during nucleophilic aromatic substitution (NAS) involving this compound?
- Methodological Answer : Activating the nitro group via coordination with Lewis acids (e.g., AlCl) enhances NAS efficiency. Solvent choice (e.g., THF vs. acetonitrile) and temperature control (e.g., −78°C for Grignard reactions) minimize byproducts. Kinetic studies using LC-MS track intermediate formation, as demonstrated in fluorinated benzoic acid syntheses .
Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses (e.g., for drug intermediates)?
- Methodological Answer : Tools like PubChem’s PISTACHIO and BKMS_METABOLIC databases model metabolic pathways and reaction feasibility. For example, predicting the compound’s utility in quinolone antibiotic synthesis involves analyzing steric hindrance from the trifluoroethoxy group and fluorine’s electronegativity .
Contradictions and Resolutions in Literature
- Contradiction : Some sources suggest direct nitration of trifluoroethoxy-substituted benzenes is high-yielding , while others note competing side reactions (e.g., over-nitration) .
- Resolution : Controlled addition of nitric acid (1 eq.) in TFA at low temperatures (<100°C) minimizes byproducts .
Applications in Medicinal Chemistry
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
